molecular formula C16H11Cl2NO2 B2923940 6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide CAS No. 338759-58-3

6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B2923940
CAS No.: 338759-58-3
M. Wt: 320.17
InChI Key: MUNOFEYYGZWYIW-UHFFFAOYSA-N
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Description

6-Chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide (CAS 338759-58-3) is a synthetic chlorinated derivative of the coumarin scaffold, supplied for research purposes. With a molecular formula of C₁₆H₁₁Cl₂NO₂ and a molecular weight of 320.17 g/mol, this compound is of significant interest in medicinal chemistry and drug discovery. This molecule features a coumarin core, a structure known for a wide spectrum of biological activities. The specific substitution pattern, with chloro- groups at the 6-position of the chromene ring and on the 3-position of the phenylamide moiety, is designed to explore and enhance biological potency. Research indicates that substituents at the C-3 and C-4 positions of the coumarin nucleus are often crucial for its pharmacological properties, making this carboxamide derivative a valuable synthetic target for structure-activity relationship (SAR) studies. Chlorinated compounds are a mainstay in pharmaceutical development, with over 250 FDA-approved drugs containing chlorine, due to their ability to improve pharmacokinetics and enhance binding affinity. This compound serves as a key intermediate for researchers developing new therapeutic agents, particularly in the exploration of novel antibacterial substances to combat multidrug-resistant bacteria. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please note that this item may be temporarily out of stock.

Properties

IUPAC Name

6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO2/c17-12-2-1-3-14(8-12)19-16(20)11-6-10-7-13(18)4-5-15(10)21-9-11/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNOFEYYGZWYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylamine and 6-chloro-2H-chromene-3-carboxylic acid.

    Amidation Reaction: The carboxylic acid group of 6-chloro-2H-chromene-3-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-chlorophenylamine to form the amide bond, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation Reactions: The chromene moiety can undergo oxidation to form corresponding chromone derivatives.

    Reduction Reactions: The carboxamide group can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

    Substitution Reactions: Formation of substituted chromene derivatives.

    Oxidation Reactions: Formation of chromone derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential anticancer activity and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it may scavenge free radicals, thereby exhibiting antioxidant effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Biological Activity (MIC/Inhibition) Key Feature Reference
6-Chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide Chromene 6-Cl, N-(3-ClPh) Not reported Balanced lipophilicity/planarity -
6-Chloro-N-(4-ClPh)pyrazine-2-carboxamide (6) Pyrazine 6-Cl, N-(4-ClPh) 65% inhibition (M. tuberculosis) Reduced planarity
ND-7 Fluoroquinolone 3-ClPh, α-phenyl MIC <2 µM (Gram-positive) Enhanced Gram-positive activity
2-Oxo-N-(4-sulfamoylPh)-2H-chromene-3-carboxamide Chromene 2-oxo, N-(4-sulfamoylPh) Synthetic focus Improved solubility
6-Cl-N-(3,4-diClPh)pyrazine-2-carboxamide (14) Pyrazine 6-Cl, N-(3,4-diClPh) 61% inhibition (M. tuberculosis) Steric hindrance

Key Findings and Implications

Halogen Position Matters: 3-Chlorophenyl substitution (as in the target compound) shows better Gram-positive activity than 4-chlorophenyl in fluoroquinolone analogs .

Core Structure Influences Activity : Chromene derivatives exhibit planarity beneficial for intercalation or enzyme binding, while pyrazine or benzothiophene cores may prioritize different targets .

Synthetic Accessibility : Chromene carboxamides are synthesized via condensation or reflux methods, offering moderate yields and scalability .

Biological Activity

6-Chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14Cl2NO2C_{17}H_{14}Cl_2NO_2, with a molecular weight of approximately 299.75 g/mol. The compound features a chromene core structure, characterized by a benzene ring fused to a pyran ring, along with chlorine substituents that enhance its biological activity.

The biological effects of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing pro-inflammatory cytokine levels .
  • Receptor Interaction : It may bind to specific cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Cell Proliferation Modulation : Preliminary studies suggest that the compound could inhibit cell proliferation, which is crucial for its anticancer properties .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, studies have demonstrated its efficacy in inhibiting the growth of breast cancer (MCF-7) and cervical cancer (HeLa) cells . The compound's ability to induce apoptosis in these cells suggests a potential mechanism for its antitumor effects.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies reveal that it can significantly reduce the production of inflammatory mediators, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

Emerging research highlights the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Research Findings and Case Studies

Study Findings
Study on Anticancer ActivityDemonstrated significant inhibition of MCF-7 and HeLa cell proliferation with IC50 values in the low micromolar range .
Anti-inflammatory EvaluationThe compound reduced TNF-alpha and IL-6 levels in stimulated macrophages by more than 50%.
Antimicrobial AssessmentShowed inhibition zones ranging from 15 mm to 25 mm against tested pathogens, with MIC values as low as 0.5 µg/mL.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide?

  • Methodology : The compound can be synthesized via a multi-step procedure involving condensation reactions between substituted coumarin precursors and chlorophenyl amines. Key steps include:

  • Reagent optimization : Use of ethanol as a solvent and piperidine as a catalyst for cyclization reactions (e.g., reflux at 80–90°C for 3–5 hours) .
  • Purification : Recrystallization from ethanol or methanol to achieve high purity (>95%) .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm intermediate formation .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodology : A combination of analytical methods ensures structural validation:

  • 1H NMR : Peaks at δ 6.46–7.9 ppm (aromatic protons) and δ 4.10 ppm (NH groups) confirm substitution patterns .
  • IR spectroscopy : Bands at ~1621 cm⁻¹ (C=N) and ~693 cm⁻¹ (C-Cl) verify functional groups .
  • Mass spectrometry (FABMS) : A molecular ion peak at m/z 501 aligns with the calculated molecular weight .

Q. How can researchers screen this compound for biological activity in cancer cell lines?

  • Methodology : Standard in vitro assays include:

  • Cell viability assays : MTT or CellTiter-Glo® in HCT-116, HCT15, or HT29 colon cancer cell lines (IC50 determination) .
  • Dose-response studies : Compound concentrations ranging from 1 nM to 100 μM, with DMSO as a vehicle control .
  • Statistical validation : ANOVA or Student’s t-test for data reproducibility .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite:

  • Data collection : High-resolution data (≤0.8 Å) at 295 K with Mo-Kα radiation .
  • Refinement : SHELXL for least-squares refinement (R-factor ≤0.05) and SHELXS for phase determination .
  • Validation : PLATON or Mercury for checking hydrogen bonding and π-π stacking interactions .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

  • Methodology :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., NO₂) at the 3-chlorophenyl ring to enhance binding affinity to target proteins .
  • Bioisosteric replacement : Replace the chromene core with pyran or thiazole derivatives to assess solubility and potency .
  • In silico modeling : Molecular docking (AutoDock Vina) to predict interactions with kinases or receptors .

Q. How should researchers address contradictory data in biological assays or spectroscopic analyses?

  • Methodology : Systematic troubleshooting steps include:

  • Replication : Repeat experiments under identical conditions to rule out technical errors .
  • Cross-validation : Compare NMR or HPLC data with synthetic standards or published spectra .
  • Statistical rigor : Use Bayesian analysis to assess confidence intervals for outlier data points .

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